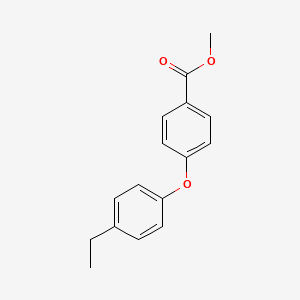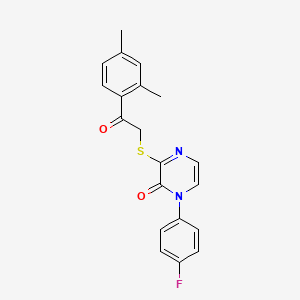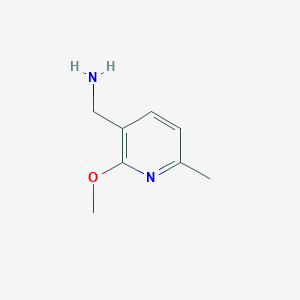
8-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Reactivity and Coordination of Bifunctional Ambiphilic Molecules
The study of bifunctional ambiphilic molecules, such as 8-(dimesitylboryl)quinoline, reveals the intricate reactivity and coordination behavior of these compounds. The synthesis of 8-(dimesitylboryl)quinoline involves the treatment of halogenated quinolines with n-BuLi followed by dimesitylboronfluoride. This molecule exhibits rapid hydrolysis, which is atypical for bulky triorganoboranes, leading to the formation of mesityl(quinolin-8-yl)borinic acid and 8-quinoline boronic acid dimer. The cooperative interaction within the ambiphilic site is responsible for water activation and protodeboronation. Furthermore, the molecule's reactivity extends to forming coordination complexes with metals such as Cu(I), Ag(I), and Pd(II), where the quinolinyl nitrogen atom binds to the metal ion. Notably, the Pd(II) complex undergoes cyclometalation, which is a result of deprotonation and subsequent elimination of HCl .
Synthesis and Basicity of Quinolinoquinoline Derivatives
Quinolino[7,8-h]quinoline derivatives are recognized for their superbasic nature, with a pKaH in acetonitrile surpassing that of DMAN. The synthesis of these derivatives, however, can be challenging. Utilizing halogenated precursors like 4,9-dichloroquinolino[7,8-h]quinoline and 4,9-dibromoquinolino[7,8-h]quinoline has enabled the production of various substituted quinolinoquinolines. The basicity of these compounds can be tailored by introducing specific functional groups. For instance, the derivative N4,N4,N9,N9-tetraethylquinolino[7,8-h]quinoline-4,9-diamine exhibits even greater superbasicity than the parent compound. Computational studies have shown that the basicity of quinolinoquinolines is significantly enhanced by electron-donating groups, while electron-withdrawing groups have the opposite effect .
Molecular Structure and Chemical Properties
The molecular structure of 8-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)quinoline, although not directly studied in the provided papers, can be inferred to some extent from the related compounds discussed. The presence of a quinoline moiety is a common structural feature, which is known to interact with various metals and undergo hydrolysis under certain conditions. The basicity of quinoline derivatives is highly dependent on the substituents attached to the quinoline system, as demonstrated by the superbasicity of quinolinoquinoline derivatives. These properties suggest that the molecule would likely exhibit similar reactivity and coordination potential, with its basicity being modifiable through functionalization .
Applications De Recherche Scientifique
Metabolic Pathways and Microbial Degradation
- Quinoline and its derivatives, such as isoquinoline, undergo microbial degradation involving initial hydroxylation and subsequent transformations, highlighting their role in bioremediation and environmental chemistry. The study by Johansen et al. (1997) demonstrates the metabolic pathways of quinoline and isoquinoline by Desulfobacterium indolicum, indicating the environmental fate of these compounds [Johansen, Licht, Arvin, Mosbæk, & Hansen, 1997].
Biological Activities and Toxicity
- The difference in metabolism and biological activity between quinoline and isoquinoline has been explored, with quinoline showing genotoxic effects while isoquinoline does not. This research by La Voie et al. (1983) provides insights into the molecular basis for these differences, which could be crucial for drug design and toxicological assessments [La Voie, Adams, Shigematsu, & Hoffmann, 1983].
Chemical Synthesis and Reactivity
- Research on the synthesis of quinoline derivatives, including those with hydroxy and alkoxy groups, contributes to the field of synthetic organic chemistry and the development of novel compounds with potential applications in pharmaceuticals and materials science. Heiskanen et al. (2007) reported on the synthesis of 4-alkoxy-8-hydroxyquinolines, showcasing methodologies for functionalizing quinolines [Heiskanen, Omar, Ylikunnari, Haavisto, Juan, & Hormi, 2007].
Corrosion Inhibition
- Quinoline derivatives have been investigated for their potential as corrosion inhibitors, demonstrating the application of these compounds in protecting metals and alloys. Wang et al. (2015) explored the corrosion inhibition of AA5052 aluminium alloy by quinoline derivatives, highlighting their importance in industrial applications [Wang, Yang, Zhang, Li, Gao, & Lin, 2015].
Mécanisme D'action
Target of Action
It is known that quinoline derivatives, which this compound is a part of, have a broad range of pharmacological potential . They can bind to a diverse range of targets with high affinities .
Mode of Action
It is known that quinoline derivatives interact with their targets in a variety of ways . For instance, some quinoline-based compounds have shown potent antifungal activity, with the most active derivatives inhibiting fungal growth at very low concentrations .
Biochemical Pathways
Quinoline derivatives have been shown to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
It is known that quinoline derivatives can exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
Propriétés
IUPAC Name |
8-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c21-23(22,17-9-3-7-15-8-4-11-19-18(15)17)20-12-10-14-5-1-2-6-16(14)13-20/h1-9,11H,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSRXUFSPWCLKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-1,3-benzodioxol-5-yl-2-[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B3018995.png)
methanone](/img/structure/B3018996.png)
![2-Cyclopropyl-1-[1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]benzimidazole](/img/structure/B3018998.png)

![4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl benzenesulfonate](/img/structure/B3019000.png)
![3-((5-(butylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3019001.png)

![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(3,5-dimethylphenyl)acetamide](/img/structure/B3019006.png)
![3,3-Dimethyl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]butan-1-one](/img/structure/B3019007.png)

![[(2,2-dimethyl-6-oxo-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-11-yl)oxy]acetic acid](/img/structure/B3019010.png)


![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B3019016.png)